molecular formula C14H15N3O2 B1529317 N-(3-aminopyridin-4-yl)-4-ethoxybenzamide CAS No. 1281215-72-2

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide

Cat. No. B1529317
M. Wt: 257.29 g/mol
InChI Key: BATJIDJWKNFHDF-UHFFFAOYSA-N
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Description

“N-(3-aminopyridin-4-yl)-4-ethoxybenzamide” is a compound that contains an amine group attached to a pyridine ring, which is then attached to a benzamide group through a nitrogen atom. The benzamide group is further substituted with an ethoxy group at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an amide group, and an ethoxy group. The presence of these functional groups would influence the compound’s physical and chemical properties .

Scientific Research Applications

Inhibitors of Poly(ADP-ribose) Synthetase

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide and its derivatives have been explored as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This enzyme plays a crucial role in DNA repair processes and the regulation of cellular functions. Research has identified benzamides substituted in the 3-position as highly inhibitory compounds, with some exhibiting competitive inhibition characteristics, highlighting their potential in influencing DNA repair mechanisms (Purnell & Whish, 1980).

Liquid Crystalline Properties

Studies have shown that certain derivatives, such as N-(4-Ethylpyridinio)-4-alkoxybenzamidates, possess liquid crystalline properties. This research provides insights into the mesomorphic behavior of compounds related to N-(3-aminopyridin-4-yl)-4-ethoxybenzamide, which could be significant for applications in materials science and the development of liquid crystal displays (Kise et al., 1978).

Mass Spectrometry and Fragmentation Studies

The compound and its derivatives have been utilized in the field of mass spectrometry, particularly in the study of N-linked carbohydrates. Derivatization of N-linked glycans with these compounds has enabled detailed analysis of their electrospray and collision-induced dissociation (CID) fragmentation spectra, contributing to advancements in mass spectrometric methodologies (Harvey, 2000).

Molecular Structure and Intermolecular Interactions

Research into the molecular structure and intermolecular interactions of related benzamide derivatives has provided valuable information on their chemical behavior. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide have utilized X-ray diffraction and DFT calculations to explore the effects of dimerization and crystal packing on molecular geometry. This research aids in the understanding of the structural dynamics of similar compounds (Karabulut et al., 2014).

Antibacterial Agents and Pharmaceutical Development

Compounds related to N-(3-aminopyridin-4-yl)-4-ethoxybenzamide have been investigated for their potential as antibacterial agents. The modification of these compounds has led to the discovery of molecules with potent antistaphylococcal properties and improved pharmaceutical characteristics, demonstrating the therapeutic potential of these derivatives (Haydon et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific safety data for this compound, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-11-5-3-10(4-6-11)14(18)17-13-7-8-16-9-12(13)15/h3-9H,2,15H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATJIDJWKNFHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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